Enhanced Anti-Proliferative Potency in Prostate Cancer Cells Relative to Parent Enobosarm
SK33 demonstrates significantly greater anti-androgenic activity than its parent compound, enobosarm. In a proliferation assay using LNCaP-AR+ prostate cancer cells, SK33 inhibits cell growth with an IC50 of 0.2 μM [1]. In comparison, enobosarm's anti-proliferative IC50 in LNCaP cells has been reported as 20.9 μM .
| Evidence Dimension | Anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.2 μM |
| Comparator Or Baseline | Enobosarm: IC50 = 20.9 μM |
| Quantified Difference | ~104-fold more potent |
| Conditions | LNCaP-AR+ cells (SK33) vs. LNCaP cells (enobosarm) |
Why This Matters
This 100-fold difference in potency confirms that the addition of bis-trifluoromethyl groups to the B-ring of enobosarm is a critical structural determinant for enhanced activity, making SK33 a more relevant tool for potent AR pathway inhibition.
- [1] GlpBio. (n.d.). SK33 Technical Datasheet. View Source
